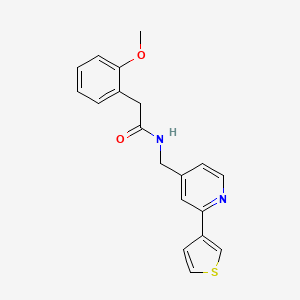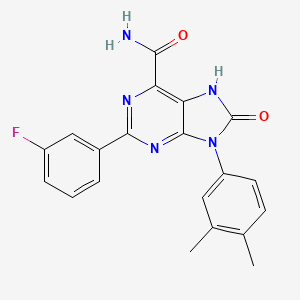
2-(2-メトキシフェニル)-N-((2-(チオフェン-3-イル)ピリジン-4-イル)メチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a methoxyphenyl group, a thiophenyl-pyridinyl moiety, and an acetamide linkage
科学的研究の応用
2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the methoxyphenyl acetamide intermediate, followed by the introduction of the thiophenyl-pyridinyl moiety through a series of coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide linkage can be reduced to an amine.
Substitution: The thiophenyl-pyridinyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can include signal transduction cascades and gene expression regulation.
類似化合物との比較
Similar Compounds
- 2-(2-hydroxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)ethylamine
- 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propionamide
Uniqueness
2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group provides stability and lipophilicity, while the thiophenyl-pyridinyl moiety offers potential for diverse interactions with biological targets.
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-18-5-3-2-4-15(18)11-19(22)21-12-14-6-8-20-17(10-14)16-7-9-24-13-16/h2-10,13H,11-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNBUJQONNJRRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide](/img/structure/B2398879.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2398880.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2398883.png)
![[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2398885.png)
![2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2398887.png)
![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2398888.png)
![4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one](/img/structure/B2398889.png)
![3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one](/img/structure/B2398891.png)
![(3As,7aR)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2398892.png)
![3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2398893.png)


![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2398900.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2398902.png)
